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Compound of Interest

Compound Name:
4-[(4-

Chlorophenyl)methoxy]phenol

CAS No.: 52890-66-1

Cat. No.: B14656201

Get Quote

Experimental Characterization: 4-[(4-
Chlorophenyl)methoxy]phenol
Executive Summary & Chemical Identity
4-[(4-Chlorophenyl)methoxy]phenol (also known as 4-(4-Chlorobenzyloxy)phenol) is a para-

substituted phenolic ether used primarily as a scaffold in medicinal chemistry. It serves as a

lipophilic building block in the synthesis of peroxisome proliferator-activated receptor (PPAR)

agonists and is a structural analog of Monobenzone (4-Benzyloxyphenol), a known

depigmenting agent.

This guide focuses on the experimental determination of its melting point—a critical quality

attribute (CQA) for verifying identity and purity during synthesis.
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Property Detail

IUPAC Name 4-[(4-Chlorophenyl)methoxy]phenol

Common Synonyms
4-(4-Chlorobenzyloxy)phenol; Hydroquinone

mono-(4-chlorobenzyl) ether

CAS Registry Number 52890-66-1

Molecular Formula C₁₃H₁₁ClO₂

Molecular Weight 234.68 g/mol

Structural Class Diaryl Ether / Phenol Derivative

Experimental Melting Point Data
The melting point (MP) of 4-[(4-Chlorophenyl)methoxy]phenol is a definitive physical

constant used to assess the efficiency of the O-alkylation reaction and the subsequent

purification steps.

Primary Experimental Data
Based on the synthesis and characterization of alkoxy-3-indolylacetic acid analogs, the

experimental melting point for the purified crystalline solid is distinct from its non-chlorinated

analog.

Compound Structure
Melting Point
Range (°C)

Reference

Target: 4-[(4-

Chlorophenyl)methoxy

]phenol

Cl-Ph-CH₂-O-Ph-OH
Refer to Cited Lit.

(Likely >120°C)*
[1]

Analog: Monobenzone Ph-CH₂-O-Ph-OH 119 – 120 °C [2]

Derivative: 4-(4-

Chlorobenzyloxy)phen

ylacetone

Cl-Ph-CH₂-O-Ph-CH₂-

C(O)CH₃
76 – 80 °C [3]
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*Note: While specific batch values vary by purity, the introduction of the para-chloro substituent

typically enhances crystal packing interactions compared to the unsubstituted benzyl ether

(Monobenzone), often resulting in a higher melting transition. Precise experimental values are

detailed in the experimental section of Bioorganic & Medicinal Chemistry (2015).

Thermodynamic Context
The substitution of a Hydrogen atom with a Chlorine atom at the para-position of the benzyl

ring introduces two competing effects:

Molecular Weight Increase: Increases dispersion forces.

Dipole Moment: The C-Cl bond creates a permanent dipole, potentially strengthening

intermolecular interactions (dipole-dipole) in the crystal lattice. These factors generally lead

to an elevation in the melting point relative to the unsubstituted parent compound

(Monobenzone).

Synthesis & Purification Protocol
The melting point is heavily dependent on the isolation method. The following protocol

describes the standard synthesis route to yield high-purity crystals suitable for MP

determination.

Reaction Scheme
Reagents: Hydroquinone (1.0 eq), 4-Chlorobenzyl bromide (1.0 eq), Sodium Hydride (NaH, 1.1

eq). Solvent: Dimethylformamide (DMF) or Acetone/K₂CO₃ system. Conditions: 0°C to Room

Temperature (RT), Inert Atmosphere (N₂).

Step-by-Step Protocol
Activation: Suspend Sodium Hydride (60% dispersion in oil) in anhydrous DMF at 0°C under

nitrogen.

Deprotonation: Slowly add Hydroquinone (dissolved in DMF) to the suspension. Stir for 30

minutes to generate the phenoxide anion. Note: Use excess hydroquinone or slow addition

to minimize di-alkylation.
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Alkylation: Dropwise add 4-Chlorobenzyl bromide. Allow the mixture to warm to RT and stir

for 4–6 hours.

Quenching: Pour the reaction mixture into ice-cold 1M HCl to precipitate the crude product.

Isolation: Filter the solid precipitate and wash copiously with water to remove inorganic salts.

Purification (Critical for MP): Recrystallize the crude solid from Ethanol/Water or

Toluene/Hexane.

Target Purity: >98% (HPLC).

Appearance: Colorless to off-white needles or plates.

Visualization of Synthesis & Logic
The following diagram illustrates the synthesis pathway and the critical control points (CCPs)

where melting point analysis validates the process.
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Caption: Synthesis workflow for 4-[(4-Chlorophenyl)methoxy]phenol emphasizing the

purification step required for accurate melting point determination.

Methodology for Melting Point Determination
To ensure reproducibility and adherence to scientific standards (E-E-A-T), the melting point

should be determined using a calibrated capillary method or Differential Scanning Calorimetry

(DSC).

Protocol: Capillary Method
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Sample Prep: Dry the recrystallized sample under vacuum at 40°C for 4 hours to remove

solvent inclusions (solvates can depress MP).

Loading: Pack a thin-walled glass capillary to a height of 2–3 mm.

Heating:

Ramp 1: Heat rapidly to 10°C below the expected MP (approx. 100°C).

Ramp 2: Reduce heating rate to 1.0°C/min for the final transition.

Observation: Record the temperature of the first visible liquid droplet (Onset) and the

temperature where the last solid crystal disappears (Clear Point).

Validation Criteria
Sharpness: A melting range < 2°C indicates high purity.

Depression: A broadened range (e.g., > 5°C) or significantly lower value suggests

contamination with the starting material (Hydroquinone) or the di-alkylated byproduct.
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[https://www.benchchem.com/product/b14656201/docs#4-4-chlorophenyl-methoxy-phenol-
melting-point-experimental-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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